molecular formula C26H28N6OS B2799539 N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 953988-83-5

N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2799539
CAS No.: 953988-83-5
M. Wt: 472.61
InChI Key: NHOKTHYFZOEQLJ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and other therapeutic applications . Key structural attributes include:

  • 4-(Pyrrolidin-1-yl) group: A common pharmacophore in kinase inhibitors, contributing to hydrogen bonding and conformational flexibility .
  • Biphenyl-4-carboxamide ethyl chain: The biphenyl moiety may facilitate π-π stacking interactions with hydrophobic enzyme pockets, while the carboxamide linker improves solubility and binding specificity .

Synthesis: Likely involves Suzuki-Miyaura coupling to attach the biphenyl group, as evidenced by similar protocols using arylboronic acids and Pd catalysts (e.g., [Pd(dppf)Cl₂]) in 1,2-dimethoxyethane/water systems .

Properties

IUPAC Name

N-[2-(6-ethylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6OS/c1-2-34-26-29-23(31-15-6-7-16-31)22-18-28-32(24(22)30-26)17-14-27-25(33)21-12-10-20(11-13-21)19-8-4-3-5-9-19/h3-5,8-13,18H,2,6-7,14-17H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOKTHYFZOEQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=N1)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide involves multiple steps. The process typically begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of ethylthio and pyrrolidin-1-yl groups. The reaction conditions often include catalysts like palladium, temperature control, and solvents such as dimethylformamide (DMF) for effective molecular transformations.

Industrial Production Methods

Industrial production scales up the synthesis using automated reactors and continuous flow systems, ensuring high yield and purity. Optimization of reaction parameters like concentration, temperature, and pressure is crucial in minimizing by-products and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide undergoes various types of reactions:

  • Oxidation: Conversion of the ethylthio group to sulfoxides or sulfones.

  • Reduction: Possible reduction of the pyrimidine ring to dihydropyrimidine derivatives.

  • Substitution: Nucleophilic substitutions at the biphenyl or pyrimidine rings, often utilizing reagents like sodium hydride or potassium carbonate.

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and organolithium reagents for nucleophilic substitutions. The reaction conditions vary depending on the desired transformation but often involve inert atmospheres and controlled temperatures.

Major Products

The major products formed from these reactions depend on the nature of the reactants and conditions. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups into the molecule, enhancing its chemical versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

Biologically, N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development in treating diseases like cancer and inflammatory disorders.

Industry

In industrial applications, this compound can serve as a precursor to materials with specific properties, such as polymers with enhanced stability or electronic characteristics.

Mechanism of Action

The mechanism by which N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide exerts its effects involves binding to specific molecular targets. The pyrimidine and biphenyl moieties enable interactions with enzymes or receptors, potentially modulating their activity. This interaction can influence signaling pathways, leading to therapeutic effects such as anti-inflammatory or anti-cancer actions.

Comparison with Similar Compounds

Core Structure Variations

  • Pyrazolo[3,4-d]pyrimidine vs. Pyrazolo[3,4-b]pyridine: The target compound’s pyrimidine ring (vs.
  • Chromenone Hybrids (): The chromen-4-one moiety in introduces a rigid, planar system for DNA intercalation or topoisomerase inhibition, absent in the target compound.

Substituent Effects

  • Sulfur-Containing Groups : The target’s ethylthio group (C₂H₅S-) may confer higher metabolic stability compared to sulfonamides (e.g., ) but lower polarity.
  • Pyrrolidine vs. Piperazine : Pyrrolidine (target) provides a 5-membered ring with fewer basic sites than piperazine derivatives (e.g., ), possibly reducing off-target interactions.

Hypothetical Structure-Activity Relationships (SAR)

Pyrrolidine Necessity : The 4-pyrrolidin-1-yl group in the target compound and suggests its critical role in binding kinase ATP pockets via hydrophobic and van der Waals interactions.

Biphenyl vs. Phenyl : The biphenyl-4-carboxamide in the target compound may extend into deeper hydrophobic regions of targets compared to simpler aryl groups (e.g., ).

Ethylthio vs. Halogens : While uses fluorine for electronegativity and metabolic resistance, the ethylthio group in the target compound balances lipophilicity and steric bulk.

Biological Activity

N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure that includes:

  • Pyrazolo[3,4-d]pyrimidine core : Known for its diverse biological activities.
  • Pyrrolidine ring : Imparts specific pharmacological properties.
  • Ethylthio group : Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is hypothesized to exert its effects through:

  • Enzyme Inhibition : Particularly targeting dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis.
  • Receptor Modulation : Potentially influencing signaling pathways linked to cancer proliferation and survival.

Biological Activities

Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit a range of biological activities:

1. Antitumor Activity

Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : Induction of pro-apoptotic factors (caspases) alongside the downregulation of anti-apoptotic proteins (Bcl-2) was observed in related compounds .

2. Antimicrobial Properties

Pyrazole derivatives are known for their antimicrobial activities against various pathogens. The incorporation of thioether functionalities enhances these effects, making them valuable in treating infections .

3. CNS Activity

The pyrrolidine moiety may contribute to central nervous system effects, potentially offering therapeutic avenues for neurodegenerative diseases or psychiatric disorders.

Research Findings

A summary of key research findings regarding the biological activity of similar compounds is presented in the table below:

Compound NameBiological ActivityTargetReference
Compound 7fDHFR inhibitionDHFR
Compound 6AntitumorMCF-7
Pyrazolo DerivativesAntimicrobialVarious pathogens

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives, compound 7f demonstrated significant cytotoxicity against MCF-7 cells. The study highlighted its ability to alter apoptotic pathways effectively.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of DHFR by similar compounds revealed that structural modifications significantly impact potency. The ethylthio group was noted to enhance binding affinity to the enzyme active site.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound’s core consists of a pyrazolo[3,4-d]pyrimidine scaffold substituted with an ethylthio group at position 6 and a pyrrolidin-1-yl group at position 4. The biphenyl carboxamide moiety is linked via an ethyl chain, enhancing interactions with hydrophobic binding pockets in biological targets. The ethylthio group improves metabolic stability, while the pyrrolidinyl substituent modulates solubility and target affinity .

Q. What synthetic strategies are commonly employed to prepare this compound?

Synthesis typically involves:

  • Step 1: Preparation of the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of 5-amino-1H-pyrazole-4-carboxamide derivatives with thiourea or cyanamide under acidic conditions.
  • Step 2: Functionalization at position 4 using pyrrolidine under nucleophilic substitution (SNAr) conditions.
  • Step 3: Introduction of the ethylthio group via alkylation with ethyl iodide or a thiol-disulfide exchange reaction.
  • Step 4: Coupling of the biphenyl carboxamide moiety using carbodiimide-mediated amide bond formation .

Q. Which analytical techniques are critical for confirming the compound’s purity and structure?

  • NMR Spectroscopy: 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., distinguishing pyrrolidinyl N-H signals from biphenyl aromatic protons).
  • HPLC: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
  • LC-MS: Verification of molecular ion peaks (e.g., [M+H]+ at m/z 446.57) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the pyrazolo[3,4-d]pyrimidine core?

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution rates at position 4.
  • Temperature Control: Maintain 80–100°C for SNAr reactions to balance reaction rate and byproduct formation.
  • Catalysis: Add catalytic iodide (e.g., KI) to facilitate thioether formation in Step 3.
  • In-line Monitoring: Employ HPLC to track intermediate formation and adjust reaction times dynamically .

Q. What methodologies are recommended to resolve contradictions in reported biological activity data?

  • Dose-Response Studies: Perform IC50/EC50 assays across multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity.
  • Orthogonal Assays: Validate kinase inhibition (if applicable) using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) assays.
  • Structural Analog Comparison: Compare activity profiles with analogs (e.g., methylthio vs. ethylthio derivatives) to isolate substituent effects .

Q. How can computational tools aid in elucidating the compound’s mechanism of action?

  • Molecular Docking: Simulate binding to kinase ATP pockets (e.g., JAK2 or Aurora kinases) using Schrödinger Suite or AutoDock Vina.
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., biphenyl carboxamide with Lys90).
  • QSAR Models: Corrogate substituent electronegativity (e.g., ethylthio vs. methylthio) with inhibitory potency to guide SAR .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties?

  • Prodrug Design: Mask the carboxamide group as an ester to enhance oral bioavailability.
  • Solubility Enhancement: Co-crystallize with cyclodextrins or formulate as nanosuspensions.
  • Metabolic Stability: Replace the ethylthio group with a trifluoromethylthio group to reduce CYP450-mediated oxidation .

Q. How should researchers address stability issues during long-term storage?

  • Thermal Analysis: Perform TGA/DSC to determine decomposition thresholds (>200°C suggests room-temperature stability).
  • Light Sensitivity: Store in amber vials under inert gas (N2/Ar) to prevent photooxidation of the pyrrolidinyl group.
  • Lyophilization: For aqueous formulations, lyophilize with trehalose or mannitol as cryoprotectants .

Data Contradiction and Validation

Q. How can discrepancies in reported IC50 values across studies be reconciled?

  • Assay Standardization: Use a common reference inhibitor (e.g., staurosporine for kinase assays) to normalize inter-lab variability.
  • Cell Line Authentication: Ensure STR profiling of cell lines to rule out contamination (e.g., HeLa vs. HEK293).
  • Buffer Conditions: Control pH (7.4) and ionic strength to minimize off-target effects .

Q. What experimental controls are essential when evaluating off-target effects?

  • Counter-Screening: Test against unrelated targets (e.g., GPCRs, ion channels) at 10× IC50.
  • Cyp450 Panels: Assess inhibition of major isoforms (CYP3A4, 2D6) to predict drug-drug interactions.
  • Genotoxicity Assays: Perform Ames tests to rule out mutagenic potential from the pyrazolo-pyrimidine core .

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